molecular formula C16H21NO3S B7536673 1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol

1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol

Cat. No. B7536673
M. Wt: 307.4 g/mol
InChI Key: OBYHDHLWLMIRCE-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol, also known as MTMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. MTMP is a beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and other stress hormones in the body.

Mechanism of Action

1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol works by blocking the beta-adrenergic receptors in the body, which are responsible for the effects of adrenaline and other stress hormones. By blocking these receptors, this compound can reduce the effects of stress on the body, including reducing heart rate and blood pressure. In addition, this compound has been shown to have antioxidant properties, which may contribute to its protective effects on the heart and other organs.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in the body. In cardiovascular disease research, this compound has been shown to reduce the damage caused by ischemia-reperfusion injury by reducing oxidative stress and inflammation. In cancer research, this compound has been shown to inhibit the growth of tumor cells by blocking the beta-adrenergic receptors on the surface of the cells. In neurological disorder research, this compound has been shown to improve cognitive function and reduce the symptoms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol has several advantages for lab experiments, including its ability to block the beta-adrenergic receptors in the body and its antioxidant properties. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on 1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol, including exploring its potential therapeutic properties in other areas of medicine, improving the synthesis method to increase the yield and purity of the final product, and investigating the potential side effects and toxicity of this compound. In addition, further research is needed to understand the mechanism of action of this compound and how it interacts with other drugs and compounds in the body.

Synthesis Methods

1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-methoxybenzylamine with 2-bromothiophene to form an intermediate compound. This intermediate is then reacted with 2-(2-methoxyphenoxy)propan-1-ol in the presence of a base to form the final product, this compound. The synthesis of this compound has been reported in several research papers and can be modified to improve the yield and purity of the final product.

Scientific Research Applications

1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol has been studied for its potential therapeutic properties in several areas of research, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease research, this compound has been shown to have a protective effect on the heart by reducing the damage caused by ischemia-reperfusion injury. In cancer research, this compound has been shown to inhibit the growth of tumor cells by blocking the beta-adrenergic receptors on the surface of the cells. In neurological disorder research, this compound has been studied for its potential to improve cognitive function and reduce the symptoms of Parkinson's disease.

properties

IUPAC Name

1-[(4-methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-19-15-6-4-13(5-7-15)9-17-10-14(18)11-20-12-16-3-2-8-21-16/h2-8,14,17-18H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYHDHLWLMIRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(COCC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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